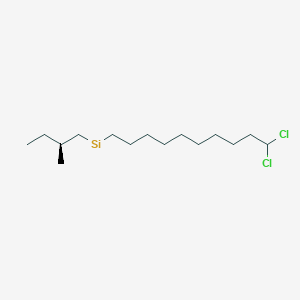
CID 136235026
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 136235026” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 136235026 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of certain derivatives involves the use of organic amines, dianhydrides, and solvents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced chemical reactors and purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: CID 136235026 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and analogs with enhanced chemical and biological properties.
Scientific Research Applications
CID 136235026 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it may serve as a probe for studying biochemical pathways and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, in industry, it may be utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 136235026 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The detailed molecular mechanisms and pathways involved are subjects of ongoing research and are documented in scientific studies .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 136235026 can be identified using chemical databases such as PubChem. These compounds share structural similarities and may exhibit comparable chemical and biological properties .
Uniqueness: this compound is unique due to its specific chemical structure and the distinct properties it imparts. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H30Cl2Si |
|---|---|
Molecular Weight |
309.4 g/mol |
InChI |
InChI=1S/C15H30Cl2Si/c1-3-14(2)13-18-12-10-8-6-4-5-7-9-11-15(16)17/h14-15H,3-13H2,1-2H3/t14-/m0/s1 |
InChI Key |
CEBKMWKPNBFNHP-AWEZNQCLSA-N |
Isomeric SMILES |
CC[C@H](C)C[Si]CCCCCCCCCC(Cl)Cl |
Canonical SMILES |
CCC(C)C[Si]CCCCCCCCCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















